1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of suitable precursors.
Formation of the triazole ring: This step involves the cyclization of hydrazides with appropriate reagents under controlled conditions.
Formation of the furan ring: The furan ring can be introduced through the reaction of furfural with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting cellular processes: Influencing cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one .
- 2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-5-bromophenyl benzoate hydrochloride .
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole .
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[1-(2-furyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of an oxadiazole ring, a triazole ring, and a furan ring.
Properties
CAS No. |
339318-00-2 |
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Molecular Formula |
C12H12N8O3 |
Molecular Weight |
316.28g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H12N8O3/c1-6(8-4-3-5-22-8)14-16-12(21)9-7(2)20(19-15-9)11-10(13)17-23-18-11/h3-5H,1-2H3,(H2,13,17)(H,16,21)/b14-6+ |
InChI Key |
AOISHIWIGJXZRM-MKMNVTDBSA-N |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=CO3 |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=CO3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=CO3 |
Origin of Product |
United States |
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